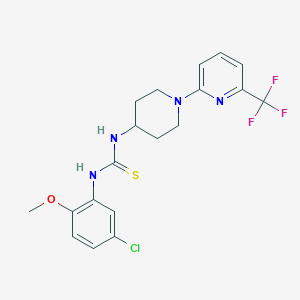

Usp8-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Usp8-IN-2 is a potent inhibitor of ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, endocytosis, and signal transduction. USP8 plays a crucial role in maintaining cellular homeostasis by regulating the ubiquitination status of its substrates. Inhibition of USP8 by this compound has shown potential in countering drug resistance in cancer therapy by modulating immune responses and enhancing antigen presentation .

Preparation Methods

The preparation of Usp8-IN-2 involves several synthetic routes and reaction conditions. One method includes the synthesis of substituted thiourea or substituted guanidine derivatives. The process typically involves the following steps :

Synthesis of Intermediate Compounds: Starting materials are reacted under specific conditions to form intermediate compounds.

Formation of this compound: The intermediate compounds undergo further reactions, such as condensation or cyclization, to form the final this compound compound.

Purification: The crude product is purified using techniques like filtration, crystallization, or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Usp8-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Usp8-IN-2 has a wide range of scientific research applications, including:

Cancer Therapy: This compound has shown potential in countering drug resistance in cancer therapy by modulating immune responses and enhancing antigen presentation.

Autophagy Regulation: This compound regulates autophagy flux, which is crucial for controlling intracellular bacterial infections.

Signal Transduction: This compound modulates various signaling pathways, including the NF-κB and Nrf2 pathways, by regulating ubiquitination.

Endosomal Sorting: This compound plays a role in endosomal sorting and trafficking of transmembrane receptors.

Mechanism of Action

Usp8-IN-2 exerts its effects by inhibiting the deubiquitinating activity of USP8. This inhibition leads to the accumulation of ubiquitinated substrates, affecting various cellular processes. The molecular targets of this compound include transmembrane receptors and signaling molecules involved in immune responses and cell survival . By modulating the ubiquitination status of these targets, this compound can enhance immune responses and counter drug resistance in cancer therapy.

Comparison with Similar Compounds

Usp8-IN-2 is unique compared to other USP8 inhibitors due to its specific chemical structure and potent inhibitory activity. Similar compounds include:

DUBs-IN-1: Another USP8 inhibitor with a different chemical structure but similar inhibitory activity.

USP7 Inhibitors: Compounds that inhibit USP7, another deubiquitinating enzyme with similar functions to USP8.

USP15 Inhibitors: Compounds targeting USP15, which also plays a role in regulating ubiquitination and cellular homeostasis.

This compound stands out due to its specific targeting of USP8 and its potential in enhancing immune responses and countering drug resistance in cancer therapy.

Biological Activity

Usp8-IN-2 is a small molecule inhibitor targeting ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme that plays a crucial role in various cellular processes, including endosomal sorting, autophagy, and the regulation of receptor tyrosine kinases (RTKs). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

Inhibition of USP8 Activity

this compound selectively inhibits USP8 by binding to its active site, thereby preventing the deubiquitination of substrates. This inhibition leads to the accumulation of ubiquitinated proteins that are typically regulated by USP8, impacting several cellular pathways.

- Regulation of Autophagy : USP8 has been shown to deubiquitinate SQSTM1/p62, a critical receptor for selective autophagy. This compound treatment results in increased ubiquitination and degradation of SQSTM1, thereby enhancing autophagic flux in cells. This mechanism is particularly relevant in cancer cells where autophagy can contribute to drug resistance .

- Impact on Endosomal Sorting : USP8 is essential for maintaining endosomal functions by regulating the ubiquitination status of proteins involved in endocytosis. Inhibition by this compound disrupts this balance, leading to aberrant accumulation of K63-linked ubiquitin chains on endosomes, which activates stress response pathways such as NF-κB and Nrf2 .

- Effects on Receptor Tyrosine Kinases (RTKs) : USP8 modulates the degradation of various RTKs, including EGFR and ERBB2. Studies indicate that this compound can downregulate these receptors, reducing their phosphorylation and overall levels in resistant lung cancer cells. This suggests a potential application for overcoming resistance to targeted therapies .

Case Studies

- Lung Cancer Resistance : In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated efficacy in reducing the expression of multiple RTKs following USP8 knockdown. The inhibitor effectively suppressed cell growth in gefitinib-resistant cells by promoting the degradation of EGFR and related receptors .

- Autophagy Regulation : Another investigation highlighted the role of this compound in modulating autophagic processes. By inhibiting USP8, researchers observed enhanced autophagic degradation of SQSTM1, indicating that this compound could be leveraged to manipulate autophagy for therapeutic benefits .

Data Tables

Properties

Molecular Formula |

C19H20ClF3N4OS |

|---|---|

Molecular Weight |

444.9 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]thiourea |

InChI |

InChI=1S/C19H20ClF3N4OS/c1-28-15-6-5-12(20)11-14(15)25-18(29)24-13-7-9-27(10-8-13)17-4-2-3-16(26-17)19(21,22)23/h2-6,11,13H,7-10H2,1H3,(H2,24,25,29) |

InChI Key |

XKLBIJSKEVHKCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.